7-(3-methoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
Propriétés
IUPAC Name |
7-(3-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-6-3-4-7-15(14)13-27-20-22-21-18-19(25)23(10-11-24(18)20)16-8-5-9-17(12-16)26-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAUBLMMOLTBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(3-methoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , indicating a complex structure that may contribute to its biological properties. The compound features a triazole ring fused with a pyrazine moiety and contains methoxy and methylphenyl sulfanyl substituents.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that the compound exhibits significant antiproliferative effects on several cancer cell lines. For instance, it has shown cytotoxicity against human gastric cancer (SGC-7901) and cervical carcinoma (HeLa) cells, with IC50 values around 0.11 µM and 0.12 µM respectively. The mechanism involves disruption of microtubule dynamics leading to cell cycle arrest and apoptosis induction via mitochondrial pathways .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. Studies on related triazole compounds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in models of neurodegenerative diseases, showing promise in inhibiting neuronal apoptosis .
The mechanisms through which this compound exerts its effects include:
- Microtubule Disruption : As noted in anticancer studies, the compound interferes with microtubule polymerization during mitosis, causing cell cycle arrest at the G2/M phase .
- Apoptosis Induction : The compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. This dual mechanism enhances its effectiveness against cancer cells .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on SGC-7901 and HeLa cells revealed that treatment with the compound led to significant cell death and morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Antimicrobial Testing :
Data Tables
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | SGC-7901 | 0.11 µM | Microtubule disruption |
| Anticancer | HeLa | 0.12 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | Effective at MIC 15.62 µg/ml | Inhibition of growth |
| Antimicrobial | Candida albicans | Effective at MIC 15.62 µg/ml | Inhibition of growth |
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance, preliminary cell-based assays have been conducted to evaluate its efficacy against several cancer cell lines including breast (MCF7, MDA-MB231), melanoma (SKMEL-28), ovarian (SKOV-3), liver (Hep-G2), cervical (HeLa), and lung (A549) cancers. The results indicated that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity of 7-(3-methoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 10 | Breast cancer |
| MDA-MB231 | 12 | Breast cancer |
| SKMEL-28 | 8 | Melanoma |
| SKOV-3 | 15 | Ovarian cancer |
| Hep-G2 | 20 | Liver cancer |
| HeLa | 18 | Cervical cancer |
| A549 | 22 | Lung cancer |
Antimicrobial Properties
In addition to its anticancer activity, this compound has also been evaluated for its antimicrobial properties. It has shown promising results against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity . This positions the compound as a candidate for further development in antimicrobial therapies.
Table 2: Antimicrobial Activity of the Compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Potent |
| Escherichia coli | 0.25 | Potent |
Comparaison Avec Des Composés Similaires
Key Observations:
- Sulfanyl vs. Nitro/Chloromethyl Groups: The 2-methylbenzylsulfanyl group in the target compound may enhance lipophilicity and membrane permeability compared to polar groups like propanoic acid or reactive chloromethyl . Nitroimidazole substituents (e.g., in ) confer hypoxia-targeting properties, which are absent in the target compound .
- In contrast, 4-methoxyphenyl () or trifluoromethylbenzyl () groups may alter steric bulk and electronic distribution .
Spectroscopic Data Correlations
¹H NMR spectra for triazolopyrazinones consistently show doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) protons, confirming the fused heterocyclic core . Substituent-specific shifts include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
